molecular formula C21H15NO B14419671 N-(Phenanthren-9-YL)benzamide CAS No. 81593-08-0

N-(Phenanthren-9-YL)benzamide

Cat. No.: B14419671
CAS No.: 81593-08-0
M. Wt: 297.3 g/mol
InChI Key: RBNQVKMQUSUUSY-UHFFFAOYSA-N
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Description

N-(Phenanthren-9-YL)benzamide: is an organic compound that belongs to the class of benzamides It features a phenanthrene moiety attached to a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenanthren-9-YL)benzamide typically involves the condensation of phenanthrene-9-carboxylic acid with aniline in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or xylene. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-(Phenanthren-9-YL)benzamide can undergo various chemical reactions, including:

    Oxidation: The phenanthrene moiety can be oxidized to form phenanthrenequinone derivatives.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenanthrene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Phenanthrenequinone derivatives.

    Reduction: Phenanthren-9-ylamine.

    Substitution: Halogenated phenanthrene derivatives.

Scientific Research Applications

N-(Phenanthren-9-YL)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Phenanthren-9-YL)benzamide involves its interaction with specific molecular targets. The phenanthrene moiety can intercalate with DNA, potentially disrupting its function. Additionally, the benzamide group can form hydrogen bonds with proteins, affecting their activity. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

  • N-(Phenanthren-9-yl)acetamide
  • N-(Phenanthren-9-yl)formamide
  • N-(Phenanthren-9-yl)propionamide

Comparison: N-(Phenanthren-9-YL)benzamide is unique due to the presence of both the phenanthrene and benzamide moieties, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles with biological targets, making it a valuable compound for diverse applications .

Properties

CAS No.

81593-08-0

Molecular Formula

C21H15NO

Molecular Weight

297.3 g/mol

IUPAC Name

N-phenanthren-9-ylbenzamide

InChI

InChI=1S/C21H15NO/c23-21(15-8-2-1-3-9-15)22-20-14-16-10-4-5-11-17(16)18-12-6-7-13-19(18)20/h1-14H,(H,22,23)

InChI Key

RBNQVKMQUSUUSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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